Tedizolid isomer

Description

Evolution of Oxazolidinone Antimicrobials

The oxazolidinones are a significant class of synthetic antibiotics, notable for being one of the few new classes developed in the last four decades. researchgate.net The history of antibacterial oxazolidinones began in the 1980s with their initial discovery and reporting by scientists at DuPont. toku-e.com Early lead compounds, such as DuP 105 and DuP 721, demonstrated antibacterial activity but were ultimately halted due to issues with toxicity in initial trials. researchgate.nettoku-e.com

The class was revisited years later, leading to the development of more refined candidates with improved efficacy and safety profiles. toku-e.com This renewed effort produced eperezolid (B1671371) and linezolid (B1675486), which showed nearly identical bioactivity. toku-e.com Linezolid was ultimately selected for further clinical advancement and became the first oxazolidinone antibiotic to receive FDA approval in 2000. toku-e.comnih.gov It proved highly effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). toku-e.com

The success of linezolid spurred further research to develop next-generation oxazolidinones with enhanced potency and an optimized profile. mdpi.comnih.gov These efforts led to the creation of tedizolid (B1663884), a second-generation oxazolidinone. researchgate.net Tedizolid is administered as a prodrug, tedizolid phosphate (B84403), which is rapidly converted in the body to its active form. doi.org Research demonstrated that tedizolid has greater potency than linezolid against a range of Gram-positive pathogens. mdpi.comnih.gov

| Timeframe | Key Development | Notable Compound(s) | Significance |

|---|---|---|---|

| 1980s | Initial Discovery | DuP 105, DuP 721 | First identification of the antibacterial potential of the oxazolidinone class. researchgate.nettoku-e.com |

| Late 1990s | First Generation Clinical Development | Eperezolid, Linezolid | Revival of the class with compounds showing improved safety and efficacy. toku-e.com |

| 2000 | First FDA Approval | Linezolid | Became the first commercially available oxazolidinone antibiotic. toku-e.comnih.gov |

| 2014 | Second Generation Approval | Tedizolid Phosphate | Offered enhanced potency and a different pharmacological profile compared to linezolid. doi.org |

Significance of Isomerism in Antimicrobial Research

Isomerism, particularly stereoisomerism, is a fundamental concept in pharmaceutical research and drug design. nih.gov Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. A specific type of stereoisomerism is chirality, which describes molecules that are non-superimposable mirror images of each other, known as enantiomers. longdom.org

The significance of chirality in antimicrobial research is profound because biological systems, including bacterial targets like enzymes and ribosomes, are themselves chiral. mdpi.comresearchgate.net This inherent chirality means that they often interact differently with each enantiomer of a drug. mdpi.com One enantiomer (the eutomer) may bind effectively to the target and exhibit the desired therapeutic activity, while the other enantiomer (the distomer) might be less active, completely inactive, or even contribute to unwanted effects. nih.govresearchgate.net

Consequently, the development of single-enantiomer drugs has become a crucial aspect of modern pharmacology. quora.com Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov This focus ensures that the pharmacological and toxicological profiles of each isomer are understood, leading to the development of more specific and effective antimicrobial agents. nih.govresearchgate.net The use of a single, active isomer can lead to a more predictable therapeutic outcome by concentrating the desired activity and reducing the chemical load on the body from an inactive isomer. longdom.org

Overview of Tedizolid and its Isomeric Forms

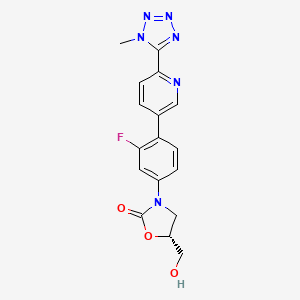

Tedizolid is a second-generation oxazolidinone antibiotic that exemplifies the importance of stereochemistry in drug design. doi.org It acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. nih.gov The active form of the drug, tedizolid, is a single, specific stereoisomer.

The chemical structure of tedizolid contains a chiral center at the C5 position of the oxazolidinone ring. This results in two possible enantiomers: the (R)-isomer and the (S)-isomer. Detailed research and development have established that the antibacterial activity resides almost exclusively in the (R)-enantiomer. nih.gov Therefore, the active pharmaceutical ingredient is the single (R)-isomer, which is more potent than its counterpart.

The IUPAC name for the active molecule is (5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one. The "(5R)" designation specifies the absolute configuration at the chiral center, which is crucial for its potent antimicrobial activity. nih.gov The enhanced potency of Tedizolid compared to first-generation oxazolidinones is attributed to structural modifications, including an optimized C- and D-ring system that allows for additional binding interactions at the bacterial ribosome. mdpi.com The (S)-isomer, in contrast, does not contribute significantly to the desired antibacterial effect.

| Attribute | Description |

|---|---|

| Chemical Class | Oxazolidinone |

| Active Isomer | (R)-enantiomer |

| IUPAC Name | (5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₇H₁₅FN₆O₃ |

| Key Structural Features | Oxazolidinone A-ring, fluorophenyl B-ring, pyridine (B92270) C-ring, tetrazole D-ring, hydroxymethyl group at C5. mdpi.comresearchgate.net |

| Administered Form | Tedizolid Phosphate (prodrug) |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZKGCKGCUHAN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111656 | |

| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856867-41-9 | |

| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Isomeric Forms of Tedizolid

Chiral Center at C5 of the Oxazolidinone Ring

The antibacterial activity of oxazolidinones is critically dependent on the stereochemistry of the A-ring oxazolidinone core. nih.gov Tedizolid (B1663884) possesses a single chiral center at the C5 position of this ring. nih.gov The specific spatial configuration at this center is essential for proper binding to the bacterial ribosome and subsequent inhibition of protein synthesis. ukhsa.gov.uk For the oxazolidinone class of antibiotics, it has been demonstrated that the A-ring oxazolidinone core must have the correct chirality to be biologically active. nih.gov The active enantiomer of Tedizolid is specifically the (5R)-enantiomer. nih.govfda.gov This configuration is considered the eutomer, the isomer with the desired pharmacological activity. ukhsa.gov.uk The hydroxymethyl side chain at the C-5 position, initially thought to reduce effectiveness, is a key feature of Tedizolid's structure. researchgate.net

Characterization of R-Tedizolid and S-Tedizolid Enantiomers

The two enantiomers of Tedizolid, (5R)-Tedizolid and (5S)-Tedizolid, possess the same chemical formula and connectivity but are non-superimposable mirror images. As noted, the (5R)-enantiomer is the biologically active form. nih.govukhsa.gov.uk The distinct spatial arrangements of these enantiomers necessitate specific analytical techniques for their separation and characterization.

High-performance liquid chromatography (HPLC) is a validated method for the enantioselective separation of Tedizolid's isomers. nih.gov Research has demonstrated successful separation using a glycopeptide-based chiral column, which allows for the distinct resolution of the R- and S-forms. nih.gov This separation is crucial for ensuring the enantiomeric purity of the active pharmaceutical ingredient. researchgate.net

| Parameter | Specification |

|---|---|

| Column | CHIROBIOTIC® V2 (glycopeptide-based) |

| Particle Size | 5-μm |

| Column Dimensions | 25 cm × 4.6 mm |

| Mobile Phase | Methanol and 0.15% aq. trifluoroacetic acid (75:25%, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1 ml min⁻¹ |

| Average Resolution Value | 4.6 |

| Detection Limit (Enantiomers) | 14.85 ng ml⁻¹ and 14.16 ng ml⁻¹ |

Regioisomeric Variants of Tedizolid

Beyond stereoisomerism, regioisomers of Tedizolid have also been synthesized and studied. nih.gov Regioisomers have the same molecular formula but differ in the location of substituents on the molecular scaffold. A specific regioisomer of Tedizolid was synthesized and analyzed to examine how the site of methylation on the tetrazole ring impacts ribosome binding. nih.gov

| Feature | Tedizolid | Tedizolid Regioisomer |

|---|---|---|

| Methyl Group Position | Standard position on the tetrazole ring | Altered position on the tetrazole ring |

| B-Ring Orientation | Standard orientation of the fluorinated benzene (B151609) ring | Rotated 180° relative to Tedizolid |

| Confirmation Method | X-ray Crystallography | X-ray Crystallography |

Impact of Regioisomerism on Molecular Interactions

The structural variance of the Tedizolid regioisomer has a profound and detrimental effect on its interaction with the bacterial ribosome's peptidyl transferase center (PTC). nih.gov While Tedizolid binds effectively, its regioisomer exhibits deleterious interactions. nih.gov

The altered positioning of the methyl group on the tetrazole ring in the regioisomer is unfavorable for binding. nih.gov This abolishes a critical lone-pair interaction with the ribosomal RNA nucleotide U2584, which is a key contact for the parent Tedizolid molecule. nih.gov The loss of this interaction triggers a conformational rearrangement of both U2584 and another nucleotide, U2506, which moves closer to the binding site. nih.gov This disruption of the binding pocket and the unfavorable interactions are the likely reasons for the regioisomer's reduced biological activity, highlighting the stringent structural requirements for effective inhibition of bacterial protein synthesis. nih.gov

Synthetic Methodologies for Tedizolid Isomers

Chiral Synthesis Approaches

Chiral synthesis strategies for tedizolid (B1663884) aim to establish or preserve the specific stereochemistry required for biological activity. These approaches typically rely on either the use of enantiomerically pure starting materials (chiral pool synthesis) or the application of asymmetric synthesis techniques that introduce chirality during the reaction sequence mdpi.com.

A common strategy involves utilizing chiral building blocks that already possess the correct stereochemistry. For the oxazolidinone core, precursors such as (R)-epichlorohydrin or glycidol (B123203) derivatives have been employed in the synthesis of related oxazolidinone antibiotics, laying the groundwork for tedizolid synthesis rdd.edu.iqresearchgate.net. A crucial intermediate in many tedizolid syntheses is (R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one, where the (R) configuration at the C5 position is critical and must be maintained throughout subsequent synthetic steps cjph.com.cnciac.jl.cnwipo.int.

Enantioselective and Diastereoselective Synthesis

Enantioselective synthesis focuses on creating a preponderance of one enantiomer over the other, while diastereoselective synthesis aims to favor the formation of one diastereomer over others.

While direct enantioselective synthesis routes for tedizolid itself are often proprietary or complex, the principles are well-established in related oxazolidinone chemistry. For instance, asymmetric Henry reactions have been successfully applied to synthesize chiral nitroaldol intermediates for linezolid (B1675486) and rivaroxaban, achieving high enantiomeric excesses (ee) up to 91% beilstein-journals.orgbeilstein-journals.org. These methods often employ chiral catalysts to direct the stereochemical outcome of the reaction.

Diastereoselective synthesis is also relevant, particularly if intermediate steps generate multiple stereoisomers. For example, some synthetic routes for tedizolid analogues have reported diastereoselective steps, controlling the formation of specific regioisomers worktribe.com.

Beyond direct synthesis, enantioseparation techniques are vital for obtaining highly pure enantiomers. Capillary electrokinetic chromatography (CEKC) using charged cyclodextrins, such as heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD), has proven effective for the enantioseparation of tedizolid nih.govmdpi.comresearchgate.net. These methods, often employing specific buffer systems and solvent mixtures, allow for the baseline separation of tedizolid enantiomers, enabling their quantification and purification nih.gov. Reversed-phase high-performance liquid chromatography (RP-HPLC) with β-cyclodextrin as a chiral mobile phase additive has also been developed for the enantiomeric separation and quantification of tedizolid phosphate (B84403) researchgate.netresearchgate.net.

Regioselective Synthesis Strategies

Regioselective synthesis ensures that a chemical reaction occurs at a specific site on a molecule when multiple reactive sites are present. In tedizolid synthesis, achieving regioselectivity is crucial for correctly assembling the molecular fragments.

The cycloaddition of aziridines with carbon dioxide, a general method for oxazolidinone synthesis, can exhibit regioselectivity influenced by the substituents on the aziridine (B145994) ring. Reactions with acyl or aryl-substituted aziridines typically open at the substituted carbon (C-2 position), leading to selective formation of 5-acyl or 5-aryl-substituted oxazolidinones acs.org. While this specific reaction might not be the primary route for tedizolid, the principle of controlling regiochemistry is fundamental.

The Suzuki-Miyaura coupling reaction, a cornerstone in tedizolid synthesis, is inherently regioselective, facilitating the formation of the desired carbon-carbon bond between the pyridine (B92270) and phenyl moieties at specific positions cjph.com.cnciac.jl.cnpatsnap.com.

Novel Synthetic Routes and Catalyst Systems

Advancements in catalysis have led to more efficient and sustainable routes for tedizolid synthesis.

The Suzuki-Miyaura coupling reaction is a widely adopted and highly effective method for constructing the biaryl linkage in tedizolid. This reaction typically involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with an organoboron compound cjph.com.cnciac.jl.cnwipo.intpatsnap.comgoogle.com.

In tedizolid synthesis, this often entails coupling a pyridine boronic acid derivative, such as 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol (B44631) ester, with a halogenated phenyl oxazolidinone intermediate, like (R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one cjph.com.cnciac.jl.cnwipo.intpatsnap.com. Typical palladium catalysts employed include Pd(dppf)Cl2, Pd(PPh3)4, or related complexes, often in the presence of a base such as potassium carbonate or cesium carbonate patsnap.comgoogle.compatsnap.com. Solvents like dioxane, toluene, or DMF are commonly used, with reaction temperatures ranging from 50°C to 150°C google.com. Yields for this crucial coupling step can exceed 90% cjph.com.cnpatsnap.com.

Nickel catalysis is emerging as a cost-effective and efficient alternative to palladium in cross-coupling reactions. Nickel-catalyzed Negishi coupling has been reported as being comparable in efficiency to palladium-catalyzed Suzuki coupling for the synthesis of tedizolid phosphate patsnap.com. Furthermore, nickel-catalyzed cross-electrophile coupling (XEC), often mediated by electrochemistry or photochemistry, is being explored for the synthesis of novel tedizolid analogs, offering advantages in terms of reagent availability and avoiding unstable organometallic species acs.orgnih.govthieme-connect.com. These advanced catalytic systems hold promise for developing greener and more economical synthetic pathways.

Purification and Isomer Control in Synthesis

Ensuring the purity and correct stereochemistry of tedizolid is critical for its pharmaceutical application. Various purification techniques are employed to isolate the desired product from reaction byproducts and isomeric impurities.

Purification Methods : Crystallization is a standard method for purifying tedizolid and its intermediates patsnap.comgoogle.com. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrokinetic Chromatography (CEKC), are essential for both purification and analytical assessment of purity and enantiomeric excess nih.govresearchgate.netresearchgate.netgoogle.com. Salt formation and subsequent acidification can also be utilized in purification protocols google.com.

Isomer Control : The primary focus of isomer control is to obtain the (R)-enantiomer of tedizolid with high enantiomeric purity. Analytical methods, such as chiral chromatography using specific columns (e.g., CHIRAPAK AD) or chiral mobile phase additives (e.g., cyclodextrins), are employed to detect and quantify isomeric impurities nih.govresearchgate.netmdpi.comresearchgate.netgoogle.com. These analytical tools are indispensable for quality control throughout the manufacturing process, ensuring that the final active pharmaceutical ingredient meets stringent purity standards.

Table 1: Key Synthetic Steps and Outcomes in Tedizolid Synthesis

| Reaction Type | Key Reactants/Description | Catalyst/Conditions | Reported Yield | Notes | Citation(s) |

| Suzuki Coupling | 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester + (R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one | Pd catalyst (e.g., Pd(dppf)Cl2), K2CO3, 1,4-Dioxane/Water, 80°C | >90% (for coupling step) | Forms the critical C-C bond between pyridine and phenyl rings. | cjph.com.cnwipo.intpatsnap.comgoogle.compatsnap.com |

| Suzuki Coupling | 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine + (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone | Pd catalyst | 82.9% (for Tedizolid) | Overall yield of Tedizolid Phosphate reported as 66.2%. | ciac.jl.cn |

| Nickel-Catalyzed Coupling | (General mention of Ni-catalyzed Negishi coupling) | Ni catalyst | Comparable to Pd-catalyzed Suzuki coupling | Offers potential cost advantages. | patsnap.com |

| Borylation | Aryl halide + bis(pinacolato)diboron | Pd catalyst (e.g., 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) complex) | (Intermediate preparation) | Essential for generating boronic ester intermediates. | ciac.jl.cn |

| Cross-Electrophile Coupling (XEC) | Tedizolid core + alkyl bromide | Ni catalyst, photo- or electrocatalysis | (Variable, used for analogs) | Explored for diversification of tedizolid structure. | acs.orgnih.gov |

Table 2: Chiral Separation and Analysis Methods for Tedizolid Enantiomers

| Method | Chiral Selector/Stationary Phase | Key Conditions | Resolution Achieved | Application | Citation(s) |

| CEKC | Heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD) | 50 mM Formic buffer (pH 4.0), Acetonitrile (B52724) (81.4:18.6 v/v), 27°C, 12kV | Baseline Separation | Enantioseparation and quantification of tedizolid. | nih.govmdpi.comresearchgate.net |

| CE | Charged single isomeric Cyclodextrins (e.g., HDAS-β-CD) | 50 mM Formic buffer (pH 4.0) with acetonitrile | Baseline Separation | Effective for non-charged tedizolid enantiomers. | mdpi.com |

| RP-HPLC | β-Cyclodextrin (β-CD) as chiral mobile phase additive | Gradient elution | (Not specified for baseline) | Method for enantiomeric separation and quantification of S-enantiomer. | researchgate.netresearchgate.net |

| Chiral Chromatography | CHIRAPAK AD column | (Conditions not specified) | Good separation degree | Used for detecting tedizolid phosphate isomer impurities. | google.com |

List of Compounds Mentioned:

Tedizolid

Tedizolid phosphate

Linezolid

Radezolid

Sutezolid

Torezolid (synonym for Tedizolid)

Rivaroxaban

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

(R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one

2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester

4-(benzyloxycarbonylamino)-2-fluorophenyl boronic acid

(5R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)-l,3-oxazolidin-2-one

2-(2-methyl-2H-tetrazole-5-yl)-5-(4,4,5,5-tetramethyl-1,3-dioxoborane-2-yl) pyridine

Molecular Mechanisms of Action of Tedizolid Isomers

Differential Binding and Activity of Isomers

The efficacy and specificity of tedizolid (B1663884) are intrinsically linked to its stereochemistry and structural arrangement. Investigations into tedizolid's isomeric forms have revealed that specific configurations are critical for its potent antibacterial activity.

R- vs. S-Enantiomer Binding Profiles

Tedizolid possesses a chiral center at the C5 position of its oxazolidinone ring, giving rise to two enantiomers: the R-enantiomer and the S-enantiomer. researchgate.netmedchemexpress.com Scientific studies have consistently demonstrated that the R-enantiomer of tedizolid is the pharmacologically active form responsible for its potent antibacterial efficacy. medchemexpress.comresearchgate.net In contrast, the S-enantiomer exhibits significantly reduced or negligible antibacterial activity, classifying it as the less active isomer. medchemexpress.com While detailed quantitative comparative binding affinity data (e.g., IC50 or Ki values for direct ribosomal binding) between the R- and S-enantiomers is not extensively detailed in the available literature, the functional difference in their biological activity is well-established, underscoring the stereospecific nature of tedizolid's interaction with its ribosomal target.

Table 1: Enantiomeric Activity of Tedizolid

| Isomer | Antibacterial Activity | Ribosomal Binding Affinity |

| R-Tedizolid | Potent | High |

| S-Tedizolid | Significantly Reduced | Low |

Note: Quantitative binding affinity data for specific enantiomers is not extensively reported in the reviewed literature, hence the qualitative assessment of binding.

Regioisomer-Specific Ribosomal Interactions

Beyond enantiomerism, research has also explored the impact of other structural variations, such as regioisomers, on tedizolid's ribosomal interactions. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into how tedizolid and a synthesized regioisomer (referred to as compound 8) bind to the bacterial 50S ribosomal subunit. acs.orgdtic.milnih.gov This specific regioisomer differs from tedizolid primarily in the positional arrangement of a methyl group on its tetrazole ring. acs.orgdtic.mil

Bacterial Resistance Mechanisms to Tedizolid Isomers

Target Site Modification

The primary target of tedizolid (B1663884) is the 50S ribosomal subunit, specifically the 23S ribosomal RNA (rRNA) and associated ribosomal proteins. Modifications at these sites can reduce the binding affinity of tedizolid, leading to decreased susceptibility or overt resistance.

Mutations within the 23S rRNA genes are a well-established mechanism of resistance to oxazolidinones. Common mutations, such as G2576T, T2500A, and T2571C, can occur in one or more of the multiple copies of the 23S rRNA gene present in bacteria. These alterations can directly affect the binding pocket of tedizolid on the ribosome. For instance, in Enterococcus faecium, the G2576T mutation in the 23S rRNA has been identified in linezolid-resistant isolates with low tedizolid minimum inhibitory concentrations (MICs) nih.govnih.govresearchgate.net. In Staphylococcus aureus, mutations like T2500A have also been implicated in resistance, with tedizolid MICs ranging from <0.063 to 1 mg/L in resistant strains dovepress.com. While these mutations can confer resistance, tedizolid often retains activity against strains with these mutations, demonstrating a higher potency compared to linezolid (B1675486) oup.comnih.gov.

Table 1: Tedizolid Susceptibility Associated with 23S rRNA Mutations

| Mutation (in 23S rRNA) | Bacterial Species | Tedizolid MIC (mg/L) | Notes | Reference |

| G2576T | E. faecium | ≤1 | Observed in linezolid-resistant isolates | nih.govnih.govresearchgate.net |

| T2504A | E. faecium | 32 | Associated with high-level linezolid resistance | nih.govnih.gov |

| T2500A | S. aureus | <0.063 to 1 | Observed in linezolid-resistant isolates | dovepress.com |

| T2571C / G2576T | S. aureus | Variable | Associated with resistance | dovepress.com |

Mutations in genes encoding ribosomal proteins, particularly L3 (encoded by rplC) and L4 (encoded by rplD), are another mechanism leading to oxazolidinone resistance. These mutations can also alter the drug-binding site on the ribosome. Studies have shown that mutations in rplC (encoding ribosomal protein L3) can lead to reduced susceptibility to tedizolid, although tedizolid typically maintains a significant potency advantage over linezolid against such strains dovepress.comoup.comnih.gov. For example, S. aureus strains with mutations in rplC have shown a greater than 8-fold potency advantage for tedizolid compared to linezolid oup.com.

Efflux Pump-Mediated Resistance

Efflux pumps are membrane-bound proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. While less common as a primary mechanism for tedizolid resistance in Gram-positive bacteria compared to target site modifications, efflux systems can contribute to reduced susceptibility.

In Gram-negative bacteria, efflux pumps such as the RND-type AcrAB-TolC system and YhiV (MdtF) have been implicated in oxazolidinone resistance, accommodating drugs like linezolid asm.orgnih.govtandfonline.com. Tedizolid appears to be less affected by some of these efflux pumps, such as YhiV, compared to linezolid asm.orgnih.gov. In Mycobacterium abscessus, mutations in the transcriptional regulator MAB_2885 have been shown to upregulate the MmpS-MmpL efflux pump system (MAB_2302-MAB_2303), conferring resistance to tedizolid and linezolid nih.govnih.govplos.orgresearchgate.net. In Enterococcus faecalis, the addition of an efflux pump inhibitor (CCCP) has shown to decrease tedizolid MICs in some resistant isolates, suggesting a potential role for efflux in tedizolid resistance in this species dovepress.comnih.gov.

Studies investigating the interaction of tedizolid with human efflux transporters, such as P-glycoprotein (P-gp) and ABCG2 (BCRP), have found no clinically significant inhibition of these transporters by tedizolid ebmconsult.comwikidoc.orgfda.gov. The prompt's mention of P-glycoprotein and ABCG2 refers to human transporters; tedizolid's interaction with bacterial efflux transporters is the relevant factor for bacterial resistance. As noted above, specific bacterial efflux pumps, like MmpS-MmpL in M. abscessus and potentially others in E. faecalis, can mediate resistance to tedizolid.

Acquired Resistance Mechanisms

Acquired resistance in bacteria can arise through the acquisition of mobile genetic elements carrying resistance genes. For oxazolidinones, key acquired resistance mechanisms include the presence of the cfr gene and genes encoding efflux pumps or modifying enzymes.

The cfr gene encodes a ribosomal RNA methyltransferase that methylates the A2503 position of the 23S rRNA, conferring resistance to multiple classes of antibiotics, including oxazolidinones nih.govmdpi.comeuropa.eu. Crucially, due to structural differences in its A-ring C5 substituent (a hydroxymethyl group), tedizolid retains activity against strains carrying the cfr gene, even in the absence of chromosomal mutations that typically confer oxazolidinone resistance oup.comnih.goveuropa.eu. This structural feature allows tedizolid to bind effectively to the ribosome without being sterically hindered by the methylation event caused by Cfr.

Other acquired resistance genes, such as optrA, fexA, and fexB, have been identified in linezolid-resistant isolates, and these can also influence tedizolid susceptibility nih.govnih.govresearchgate.netasm.org. The optrA gene, encoding an ABC transporter, has been found in Enterococcus species and is associated with oxazolidinone resistance, with tedizolid MICs in E. faecalis isolates carrying optrA ranging from 1 to 4 mg/L dovepress.comeuropeanreview.org.

Table 2: Tedizolid Susceptibility Associated with Acquired Resistance Genes

| Resistance Gene | Bacterial Species | Tedizolid MIC (mg/L) | Notes | Reference |

| optrA | E. faecium | ≤1 | Observed in linezolid-resistant isolates, often with 23S rRNA mutations | nih.govnih.govresearchgate.net |

| fexA | E. faecium | ≤1 | Observed in linezolid-resistant isolates, often with 23S rRNA mutations | nih.govnih.govresearchgate.net |

| fexB | E. faecium | ≤1 | Observed in linezolid-resistant isolates, often with 23S rRNA mutations | nih.govnih.govresearchgate.net |

| cfr | S. aureus | Unchanged/Retained | Tedizolid retains activity due to structural differences | oup.comnih.goveuropa.eu |

| optrA | E. faecalis | 1–4 | In linezolid-resistant isolates | dovepress.com |

| optrA + cfr | E. faecalis | 1–4 | In linezolid-resistant isolates | dovepress.com |

Compound List:

Tedizolid

Linezolid

Radezolid

Chloramphenicol

Florfenicol

Lincosamides

Pleuromutilins

Streptogramin A

16-member macrolides

Structure Activity Relationship Sar Studies of Tedizolid Isomers

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a crucial role in understanding drug-target interactions and guiding the design of new therapeutic agents. For tedizolid (B1663884), these methods have been instrumental in deciphering its binding mechanism and optimizing its structure.

Pharmacophore Modeling of Isomeric Forms

While explicit pharmacophore models detailing the differences between tedizolid isomers are not extensively detailed in the reviewed literature, the general binding mode of tedizolid to its target, the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, provides insight into its essential pharmacophoric features. Tedizolid binds to the peptidyl transferase center (PTC), sterically hindering the binding of incoming aminoacyl-tRNA substrates, thereby inhibiting protein synthesis researchgate.netnih.govresearchgate.netmdpi-res.com. Specifically, the tetrazole moiety in tedizolid's D-ring enables a close lone-pair interaction with the U2584 residue of the rRNA. Furthermore, the hydroxyl group at the C5 position of the oxazolidinone ring forms hydrogen bonds with the phosphate (B84403) oxygen and the 2′-OH of A2503 mdpi-res.comacs.org. These interactions contribute to tedizolid's enhanced binding affinity and potency compared to earlier oxazolidinones.

Docking Studies of Isomer-Target Interactions

Molecular docking studies have been employed to investigate the interactions of tedizolid and its analogs with their ribosomal targets. Research has involved the synthesis and structural characterization of tedizolid and its regioisomers to understand how structural variations impact binding. For instance, a regioisomeric compound 8, derived from a different methylation site on the tetrazole ring, was synthesized alongside tedizolid (2) acs.org. X-ray crystallography was used to confirm the structures of both tedizolid and its regioisomer 8, allowing for studies that examine the impact of the site of methylation on ribosome binding acs.org. While specific docking scores or detailed interaction maps for isomer 8 are not provided in the snippets, the comparison between tedizolid and this regioisomer is noted as being of interest for understanding how positional variations influence binding to the ribosome acs.org.

Stereochemical Influence on Potency and Spectrum

The presence of a chiral center within the oxazolidinone ring system is a critical feature influencing the biological activity of this class of antibiotics. For tedizolid, the stereochemistry at the C5 position of the oxazolidinone ring is associated with its antibacterial potency researchgate.net. Studies indicate that tedizolid exists as enantiomers, and their relative activities differ. Specifically, (S)-Tedizolid has been identified as the less active isomer, implying that the (R)-enantiomer possesses greater antibacterial activity medchemexpress.com. Source researchgate.net further notes that R-tedizolid possesses a chiral center at C5 of the oxazolidinone ring, which is associated with the drug's antibacterial activity. This stereochemical preference is a common theme in oxazolidinone SAR, where specific configurations are required for optimal target engagement.

Table 1: Comparison of Tedizolid Enantiomer Activity

| Isomer | Reported Activity | Source |

| (S)-Tedizolid | Less active | medchemexpress.com |

| (R)-Tedizolid | More active | researchgate.net, medchemexpress.com |

Note: Source researchgate.net identifies R-tedizolid as having a chiral center at C5 associated with activity, while source medchemexpress.com states (S)-Tedizolid is less active, implying (R)-Tedizolid is more active. This contrasts with the typical SAR for oxazolidinones where the (S) configuration at C5 is usually associated with higher activity.

Impact of Regioisomeric Variations on Biological Activity

Investigating regioisomers is crucial for understanding how the precise positioning of functional groups affects a compound's biological profile. Tedizolid's synthesis has yielded regioisomeric variants, such as compound 8, which differs from tedizolid in the methylation site of its tetrazole ring acs.org. The comparative study of tedizolid (2) and its regioisomer 8, both structurally elucidated via X-ray crystallography, allows researchers to examine the specific influence of methylation placement on the compound's interaction with the ribosome acs.org. Such studies are vital for fine-tuning molecular architecture to maximize target engagement and antibacterial potency.

Table 2: Key Ribosomal Interactions of Tedizolid and Regioisomer 8

| Compound | Key Interactions with 23S rRNA | Source |

| Tedizolid (2) | Classical oxazolidinone binding pose; Tetrazole lone-pair interaction with U2584 (3 Å away); Hydrogen bonds with phosphate oxygen and ribose 2′-OH of A2503. | acs.org |

| Regioisomer 8 (Methyl Tetrazole) | Comparison with Tedizolid (2) allows examination of the impact of methylation site on ribosome binding. Specific interactions not detailed in snippets. | acs.org |

Analytical Methodologies for Tedizolid Isomer Characterization and Separation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for resolving and quantifying isomers of Tedizolid (B1663884). High-Performance Liquid Chromatography (HPLC), particularly in its chiral configurations, along with advanced electrokinetic chromatography and ultra-performance liquid chromatography coupled with mass spectrometry, provide the necessary resolution and sensitivity for this complex task.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the enantioseparation of Tedizolid. A notable method involves reversed-phase HPLC (RP-HPLC) utilizing a chiral mobile phase additive. Specifically, β-cyclodextrin has been successfully employed as a chiral selector to resolve the enantiomers of Tedizolid phosphate (B84403). researchgate.net

A simple and sensitive RP-HPLC method has been developed for the enantiomeric separation and quantification of the S-enantiomer of Tedizolid phosphate. researchgate.net This method utilizes a Phenomenex Luna Phenyl-Hexyl column (250 x 4.6mm, 5μm) and a gradient elution of a mobile phase consisting of an aqueous buffer (pH 7.0) of disodium (B8443419) hydrogen phosphate with β-cyclodextrin and triethylamine, and acetonitrile (B52724). researchgate.net A satisfactory resolution was achieved at a column temperature of 20°C. researchgate.net The flow rate was maintained at 1.0 mL/min with a detection wavelength of 300 nm. japsonline.com This approach achieved a baseline separation between the R and S-enantiomers with a resolution of 1.7. japsonline.com The concentration of β-cyclodextrin was found to have a significant impact on the resolution, with 5 mM being chosen as an optimal concentration. japsonline.com

| Parameter | Value |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Phenomenex Luna, Phenyl-Hexyl, 250 x 4.6mm, 5μm |

| Chiral Selector | β-cyclodextrin (as a mobile phase additive) |

| Mobile Phase | Aqueous buffer (pH 7.0) of disodium hydrogen phosphate with β-cyclodextrin, triethylamine, and acetonitrile (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 300 nm |

| Column Temperature | 20°C |

| Resolution (R/S) | 1.7 |

Capillary Electrokinetic Chromatography (CEKC) for Enantioseparation

Capillary Electrokinetic Chromatography (CEKC) offers a powerful alternative for the enantioseparation of neutral compounds like Tedizolid. A method based on cyclodextrin (B1172386) as a chiral pseudophase (CD-cEKC) has been developed to enantioseparate Tedizolid. nih.gov Since Tedizolid enantiomers are uncharged, charged cyclodextrins (CCDs) are required as carrier hosts to induce a differential migration. nih.gov

The optimal separation was achieved using heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD). nih.gov Baseline separation of the Tedizolid enantiomers was accomplished with the addition of an organic solvent. nih.gov The best results were obtained using 37.5mM HDAS-β-CD dissolved in 50mM formic buffer (pH 4.0) with acetonitrile (81.4:18.6, v/v) at 27°C, with normal polarity and a voltage of 12kV. nih.gov Other cyclodextrins such as heptakis-(2,3-dihydroxy-6-sulfo)-β-cyclodextrin (HS-β-CD), oktakis-(2,3-diacetyl-6-sulfo)-γ-cyclodextrin (ODAS-γ-CD), and heptakis-(2,3-dimethyl-6-sulfo)-β-cyclodextrin (HDMS-β-CD) were also tested. nih.gov

| Parameter | Value |

| Technique | Capillary Electrokinetic Chromatography (CEKC) with cyclodextrin as chiral pseudophase (CD-cEKC) |

| Chiral Selector | Heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD) |

| Buffer | 50mM formic buffer (pH 4.0) with acetonitrile (81.4:18.6, v/v) |

| Concentration of Chiral Selector | 37.5mM |

| Temperature | 27°C |

| Voltage | 12kV |

| Polarity | Normal |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For rapid and highly sensitive analysis, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. Several UPLC-MS/MS methods have been developed for the quantification of Tedizolid in various biological matrices. researchgate.netnih.govresearchgate.netnih.gov

Chromatographic separation is typically carried out on a C18 column, such as an Acquity UPLC BEH C18 column. researchgate.netresearchgate.netnih.gov Mass spectrometric analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. researchgate.netresearchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.netnih.gov For Tedizolid, the precursor to product ion transition is commonly m/z 371.4 → 343.2. researchgate.netresearchgate.net These methods are validated for selectivity, linearity, accuracy, and precision. researchgate.net

| Parameter | Value |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Column | Acquity UPLC BEH C18 |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 371.4 |

| Product Ion (m/z) | 343.2 |

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information on the three-dimensional structure and identity of Tedizolid isomers. X-ray crystallography offers definitive structural elucidation, while mass spectrometry and nuclear magnetic resonance spectroscopy are key for identification and characterization.

X-Ray Crystallography for Isomer Structure Elucidation

X-ray crystallography has been instrumental in the unambiguous determination of the structures of Tedizolid and its regioisomer. nih.gov Single crystals of these compounds were grown by vapor diffusion. nih.gov The crystal structure was solved using intrinsic phasing and refined using least squares minimization. nih.gov This technique provides a detailed three-dimensional molecular structure, confirming the relative positions of atoms and functional groups, which is crucial for understanding the structure-activity relationship. nih.gov

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Identification

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and characterization of Tedizolid and its related substances. Techniques such as UPLC-MSn and high-resolution mass spectrometry (LC-HRMS) have been used to identify and characterize degradation products of Tedizolid phosphate. nih.gov These methods provide accurate mass measurements, which aid in the elucidation of the elemental composition of unknown compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. In the context of Tedizolid, NMR has been used to further characterize impurities and degradation products that were initially identified by mass spectrometry. nih.gov This combination of MS and NMR allows for a comprehensive structural characterization of Tedizolid isomers and related compounds. researchgate.netnih.gov

Method Validation and Impurity Profiling

The validation of analytical methods is a critical component in the pharmaceutical industry, ensuring the reliability, accuracy, and precision of data for drug substances like Tedizolid. japsonline.com Method validation for Tedizolid and its isomers is performed in accordance with International Council for Harmonisation (ICH) guidelines. japsonline.comnih.gov This process involves a thorough examination of various parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.comnih.gov The goal is to establish that the analytical procedure is suitable for its intended purpose, which includes the crucial task of impurity profiling. epa.gov

Impurity profiling involves the identification and quantification of all potential impurities in the active pharmaceutical ingredient (API). For Tedizolid, these impurities can originate from raw materials, by-products of the synthesis process, or degradation of the drug substance over time. epa.gov Forced degradation studies are intentionally conducted under stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods. japsonline.comnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are highly effective for identifying and characterizing these degradation products. nih.govijpsjournal.com Typical specifications for Tedizolid phosphate API control related substances to meet ICH guidance, with limits often set for any single specified impurity and total impurities. veeprho.com

Enantiomeric Purity Determination

Tedizolid phosphate possesses a single asymmetric center, which means it can exist as two enantiomers, (R) and (S). japsonline.com The antibacterial activity is associated with the (R)-isomer. nih.gov Therefore, ensuring enantiomeric purity is paramount, and robust analytical methods are required to separate and quantify the inactive or less active (S)-enantiomer. japsonline.com

Several advanced chromatographic techniques have been developed for the enantioseparation of Tedizolid. A common approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a chiral mobile phase additive. japsonline.comijpsjournal.com Beta-cyclodextrin (β-cyclodextrin) has been successfully employed as a chiral selector in the mobile phase to achieve satisfactory resolution between the (R) and (S)-enantiomers of Tedizolid phosphate. japsonline.comijpsjournal.com The method's effectiveness is influenced by factors such as the pH of the aqueous buffer, the concentration of the chiral additive, the composition of the mobile phase (e.g., the ratio of acetonitrile to buffer), and the column temperature. japsonline.com

Another powerful technique for chiral separation is capillary electrokinetic chromatography (cEKC). nih.gov This method uses charged cyclodextrins as chiral pseudophases. For Tedizolid, which is a non-charged molecule, charged cyclodextrin derivatives are necessary to induce a velocity difference between the enantiomers during migration. nih.gov Studies have shown that cyclodextrins with acetyl groups, such as heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD), provide baseline separation of the Tedizolid enantiomers. nih.govnih.gov

Validation of these enantioselective methods demonstrates their suitability for routine quality control. The validation process confirms the method's accuracy, precision, and sensitivity for quantifying the undesired enantiomer. japsonline.com

Table 1: Validation Parameters for Enantioselective RP-HPLC Method for Tedizolid Phosphate

| Validation Parameter | Result | Source |

| Linearity Range | 0.30 - 2.25 µg/mL | japsonline.com |

| Regression Coefficient (R²) | 0.998 | japsonline.comijpsjournal.com |

| Limit of Detection (LOD) | 0.10 µg/mL | japsonline.comijpsjournal.com |

| Limit of Quantitation (LOQ) | 0.30 µg/mL | japsonline.comijpsjournal.com |

| Accuracy (Recovery) | 96.9% - 105.3% | japsonline.comijpsjournal.com |

| Resolution between enantiomers | > 1.5 | japsonline.com |

Pre Clinical in Vitro Antimicrobial Activity of Tedizolid Isomers

Broad-Spectrum Activity Against Gram-Positive Bacteria

The active isomer of tedizolid (B1663884) demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically significant Gram-positive bacteria. This includes activity against difficult-to-treat pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

Surveillance studies have consistently shown high susceptibility rates for tedizolid across thousands of clinical isolates. The Surveillance of Tedizolid Activity and Resistance (STAR) programme, evaluating 47,400 isolates, found that ≥99.9% of S. aureus, Enterococcus faecalis, Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group isolates were susceptible to tedizolid. The minimum inhibitory concentration required to inhibit 90% of organisms (MIC₉₀) was consistently low, typically 0.25 mg/L for these pathogens.

Specifically, tedizolid is highly active against S. aureus, regardless of methicillin (B1676495) susceptibility. Studies have reported MIC₉₀ values of 0.25 mg/L to 0.5 mg/L for both methicillin-susceptible S. aureus (MSSA) and MRSA. researchgate.netmdpi.com Its activity extends to various streptococcal species, including S. pneumoniae, with MIC₉₀ values often around 0.12 mg/L to 0.25 mg/L, even against multidrug-resistant strains. skku.edunih.gov Against enterococci, tedizolid shows potent activity, particularly against E. faecalis, with typical MIC₉₀ values of 0.25 mg/L. jmilabs.com It also retains activity against many vancomycin-resistant Enterococcus faecium and linezolid-non-susceptible E. faecalis isolates. nih.gov

Table 1: In Vitro Activity of Tedizolid Against Key Gram-Positive Pathogens This table is interactive. You can sort and filter the data.

| Bacterial Species | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Source(s) |

|---|---|---|---|---|---|

| Staphylococcus aureus (All) | 47,400 (STAR Program) | 0.12 | 0.25 | >99.9 | nih.gov |

| Staphylococcus aureus (MRSA) | 113 | 0.25 | 0.5 | 100 | researchgate.net |

| Staphylococcus aureus (MRSA) | 4,667 | - | - | 100 | nih.govfirstwordpharma.com |

| Enterococcus faecalis | 47,400 (STAR Program) | 0.25 | 0.25 | ≥99.9 | nih.gov |

| Enterococcus faecalis (VRE) | 220 | - | 0.25 | - | nih.gov |

| Enterococcus faecium (VRE) | 120 | - | 1.0 | - | nih.gov |

| Streptococcus pneumoniae | 3,008 | 0.25 | 0.25 | 100 | researchgate.net |

| Streptococcus pneumoniae (MDR) | 104 | 0.12 | 0.12 | 100 | skku.edu |

| Streptococcus pyogenes | 47,400 (STAR Program) | 0.12 | 0.25 | ≥99.9 | nih.gov |

| Streptococcus agalactiae | 47,400 (STAR Program) | 0.12 | 0.25 | ≥99.9 | nih.gov |

Comparative Potency of Tedizolid's Active Isomer against Pathogens

A key characteristic of tedizolid's active isomer is its enhanced potency compared to other antimicrobial agents, particularly the first-generation oxazolidinone, linezolid (B1675486). In vitro studies consistently demonstrate that tedizolid is four to eight times more potent than linezolid against a broad range of Gram-positive pathogens. mdpi.comasm.org This increased potency is reflected in significantly lower MIC values.

For instance, against S. aureus, the MIC₉₀ for tedizolid is typically 0.25-0.5 mg/L, whereas for linezolid, it is often 2-4 mg/L. researchgate.netmdpi.com This potency advantage is maintained against resistant phenotypes, including MRSA and some linezolid-resistant strains. researchgate.net Similarly, against multidrug-resistant S. pneumoniae, tedizolid exhibited an MIC₉₀ of 0.12 mg/L, while linezolid's was 1 mg/L, representing an eight-fold difference. skku.edu Against enterococci, tedizolid's MIC values were two to three dilutions lower than those of linezolid. nih.gov

This superior potency is attributed to structural modifications in the tedizolid molecule that allow for more optimal interactions with its ribosomal target. mdpi.com This enhancement is particularly important for overcoming certain resistance mechanisms, such as the presence of the cfr gene, which can confer resistance to linezolid. mdpi.com

Table 2: Comparative In Vitro Potency (MIC₉₀ in mg/L) of Tedizolid vs. Linezolid This table is interactive. You can sort and filter the data.

| Bacterial Species | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Potency Fold-Increase | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | >4 | ~8x | researchgate.net |

| Streptococcus pneumoniae (MDR) | 0.12 | 1.0 | 8x | skku.edu |

| Enterococcus faecalis | 0.25 | 2.0 | 8x | nih.gov |

| Enterococcus faecium (VRE) | 1.0 | 2.0 | 2x | nih.gov |

| Bacteroides fragilis group | 1.0 | 2.0 - 4.0 | 2-4x | researchgate.net |

Time-Kill Kinetics of the Isomer against Bacterial Cultures

Time-kill kinetic studies are performed to understand the rate and extent of bacterial killing by an antimicrobial agent over time. For tedizolid's active isomer, these studies have generally characterized its activity as bacteriostatic against staphylococci and enterococci, which is consistent with other members of the oxazolidinone class. jmilabs.com Bacteriostatic activity is typically defined as causing a reduction in bacterial growth of less than 3 log₁₀ colony-forming units (CFU)/ml from the initial inoculum over a 24-hour period.

In studies against MRSA, tedizolid demonstrated bacteriostatic activity at concentrations ranging from 0.25 times to 16 times the MIC. nih.govasm.org The maximum effect was often observed at 8 times the MIC, resulting in a reduction of approximately 1.8 log₁₀ CFU/ml after 12 hours, with no regrowth observed at higher concentrations over 24 hours. nih.govasm.org

However, against certain pathogens, tedizolid can exhibit bactericidal activity (a reduction of ≥3 log₁₀ CFU/ml). In vitro studies have shown that while it is bacteriostatic against MRSA and E. faecalis, it can be bactericidal against S. pneumoniae at concentrations of 16 times the MIC. jmilabs.commdpi.com This suggests that its killing kinetics can be pathogen-dependent.

Post-Antibiotic Effect (PAE) Studies of the Isomer

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This is an important pharmacodynamic parameter, as a longer PAE can allow for less frequent dosing intervals.

Biofilm Inhibition Mechanisms of Tedizolid's Active Isomer

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously difficult to treat with conventional antibiotics. The activity of tedizolid's active isomer against biofilms has been investigated, showing effects on both biofilm formation and the disruption of mature biofilms.

Research on linezolid-resistant Enterococcus faecalis has shown that tedizolid is more effective at inhibiting the initial formation of biofilms compared to linezolid and another oxazolidinone, radezolid. At sub-inhibitory concentrations (e.g., 1/4x MIC and 1/8x MIC), tedizolid significantly inhibited biofilm formation in most tested isolates.

While tedizolid's activity against mature, established biofilms can be limited, it has shown efficacy in combination with other agents. nih.gov For example, studies on S. aureus biofilms have demonstrated that the combination of tedizolid with rifampicin (B610482) can significantly disaggregate pre-formed biofilms and exert a bactericidal effect at clinically relevant concentrations. A notable finding from this research is that tedizolid was able to completely prevent the emergence of resistance to rifampicin when used in combination, suggesting a synergistic relationship that is beneficial for treating biofilm-related infections.

Future Research Directions and Challenges

Elucidating Complex Isomer-Specific Biological Pathways

A critical area of future research lies in understanding the nuanced interactions of individual Tedizolid (B1663884) isomers with their biological targets. While the general mechanism of action for Tedizolid involves binding to the 50S ribosomal subunit to inhibit protein synthesis, the specific binding kinetics and conformational changes induced by different isomers may vary. merckconnect.com Future studies should aim to elucidate these isomer-specific biological pathways.

Advanced biochemical and structural biology techniques, such as cryogenic electron microscopy (cryo-EM), could provide high-resolution insights into how each isomer interacts with the ribosomal peptidyl transferase center. Understanding these subtle differences is paramount, as they could translate into variations in potency, spectrum of activity, and the potential for off-target effects. For instance, while one isomer may exhibit superior antibacterial efficacy, another might have a more favorable interaction profile with human mitochondrial ribosomes, potentially leading to a better safety profile. drugbank.com

Development of Novel Isomer-Specific Synthetic Approaches

The successful clinical application of a specific Tedizolid isomer hinges on the ability to produce it in a highly pure and cost-effective manner. Current synthetic routes for Tedizolid may produce a mixture of isomers, requiring challenging and often expensive purification steps. google.com Therefore, a significant research focus should be on the development of novel, stereoselective synthetic methods.

These innovative approaches could involve the use of chiral catalysts, enzymatic reactions, or chiral starting materials to direct the synthesis towards the desired isomer. The goal is to establish scalable and efficient processes that yield enantiomerically pure compounds. Success in this area would not only be a significant scientific achievement but also a crucial step in making isomer-specific Tedizolid therapies commercially viable.

Advanced Computational Modeling for Isomer Design

Computational modeling and simulation offer powerful tools to accelerate the design and development of novel Tedizolid isomers. By employing techniques such as molecular dynamics simulations and quantum mechanics calculations, researchers can predict the binding affinity and biological activity of different isomeric structures without the need for extensive laboratory synthesis and testing. mdpi.comnih.gov

These in silico methods can be used to screen virtual libraries of potential isomers, identifying candidates with improved pharmacological properties. For example, computational models could predict which isomer is more likely to overcome specific resistance mechanisms or exhibit enhanced penetration into challenging infection sites. nih.gov This predictive power can significantly streamline the drug discovery process, saving time and resources.

Addressing Evolving Resistance Mechanisms in Isomer Development

The emergence of antibiotic resistance is a constant threat to the efficacy of existing treatments. nih.govnih.gov While Tedizolid has shown activity against some linezolid-resistant strains, the potential for the development of resistance to Tedizolid itself remains a concern. nih.gov Future research into Tedizolid isomers must proactively address these evolving resistance mechanisms.

By studying the interactions of different isomers with resistant bacterial strains, researchers may identify isomers that are less susceptible to common resistance mechanisms, such as mutations in the 23S rRNA or the presence of the cfr gene. nih.govnih.gov This knowledge could guide the development of next-generation oxazolidinone antibiotics that can effectively combat multidrug-resistant pathogens.

Expanding the Scope of Isomer Research Beyond Current Applications

The therapeutic potential of Tedizolid isomers may extend beyond their current application in treating acute bacterial skin and skin structure infections. nih.gov Future research should explore the activity of these isomers against a broader range of pathogens, including mycobacteria and other difficult-to-treat organisms.

Furthermore, the unique properties of specific isomers might make them suitable for other therapeutic indications. For example, their immunomodulatory or anti-inflammatory effects could be investigated for potential applications in diseases where bacterial infection plays a secondary but significant role. A comprehensive exploration of the pharmacological profiles of individual Tedizolid isomers could unveil novel therapeutic opportunities.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize the structural isomerism of Tedizolid and confirm its stereochemical configuration?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy combined with X-ray crystallography to resolve spatial arrangements of chiral centers. For dynamic isomer analysis, ion mobility spectrometry (IMS) paired with time-of-flight mass spectrometry (e.g., Vocus CI-IMS-TOF) enables rapid separation and real-time monitoring of isomers . Reference the structural data from RCSB PDB (e.g., ligand ID U7Y) to cross-validate findings .

Q. How can in vitro susceptibility testing be optimized to evaluate Tedizolid isomer activity against linezolid-resistant Staphylococcus aureus strains?

- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) with serial dilutions of this compound. Include parallel testing of linezolid as a control. For resistant mutants, sequence 23S rRNA (domain V), rplC, rplD, and rplV genes to correlate MIC increases (e.g., MIC ≥2 mg/L) with mutations like G2576T or ribosomal protein alterations . Use Sanger sequencing or targeted NGS for high-resolution genotyping.

Q. What pharmacokinetic parameters are critical for comparing this compound bioavailability across preclinical models and human trials?

- Methodological Answer : Prioritize AUC0–∞, Cmax, and protein binding (70%–90%) in plasma pharmacokinetic studies. For hepatic impairment models, adjust dosing intervals based on AUC increases (22%–34% in moderate/severe impairment) observed in Phase I trials . Validate free-drug concentrations using ultrafiltration or equilibrium dialysis to account for protein binding effects.

Advanced Research Questions

Q. How should researchers design longitudinal studies to analyze Tedizolid resistance emergence in S. aureus during prolonged exposure?

- Methodological Answer : Implement serial passage assays with sub-inhibitory Tedizolid concentrations over 40+ days. Monitor MIC shifts and isolate mutants at intervals (e.g., Days 10, 20, 40). Use whole-genome sequencing to identify mutations in rrl (23S rRNA) and ribosomal proteins (rplA, rspQ). Cross-test susceptibility to chloramphenicol and linezolid to assess cross-resistance patterns .

Q. What integrative omics strategies can link this compound efficacy to host-pathogen interactions in complex infection models?

- Methodological Answer : Combine Iso-Seq (long-read RNA sequencing) with proteomics to map bacterial transcriptome changes (e.g., stress-response genes like sigA) and host immune markers. Use tools like SQANTI or TAMA for isoform-level analysis of pathogen gene expression . Correlate findings with cytokine profiling (e.g., IL-6, TNF-α) in murine thigh infection models .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models reconcile contradictory data on Tedizolid dosing in obese populations?

- Methodological Answer : Develop population PK models using nonlinear mixed-effects modeling (NONMEM) to assess covariates like body weight (>150 kg). Despite similarities to linezolid (no dose adjustment needed), validate free-drug exposure via Monte Carlo simulations targeting AUC/MIC ≥3 for efficacy against MRSA .

Data Analysis & Contradiction Resolution

Q. How can multivariate analysis resolve discrepancies in isomer elution profiles during chromatographic separation?

- Methodological Answer : Apply chemometric techniques like multivariate curve resolution (MCR) to deconvolute overlapping peaks in gas chromatography-FTIR data. Use wavenumber-selective responses to isolate isomers (e.g., acetaldehyde vs. propionaldehyde oximes) and validate with retention time alignment .

Q. What statistical frameworks address conflicting clinical cure rates between Tedizolid Phase II and III trials?

- Methodological Answer : Perform meta-analysis with random-effects models to pool data from ESTABLISH-1/2 trials. Adjust for heterogeneity in baseline severity (e.g., cSSSI vs. ABSSSI) and dosing duration (6 vs. 10 days). Sensitivity analyses should exclude outliers (e.g., 400 mg arm with 86% cure rate in Phase II) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.